molecular formula C21H24FN3O3 B6057201 2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6057201
M. Wt: 385.4 g/mol
InChI Key: ZLYOKOYNXWRXJW-UHFFFAOYSA-N
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Description

2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves multiple steps, starting with the formation of the oxazole ring. One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . The spirocyclic structure can be introduced through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-throughput screening to identify the most effective catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles with different substituents.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield 2,5-disubstituted oxazoles, while reduction of the carbonyl group can yield the corresponding alcohol .

Scientific Research Applications

2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and spirocyclic structure allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The fluorophenyl group can enhance its binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one apart from similar compounds is its spirocyclic structure, which provides unique steric and electronic properties. This makes it a valuable compound for studying complex molecular interactions and developing new materials or pharmaceuticals.

Properties

IUPAC Name

2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-2-17-18(23-14-28-17)19(26)25-11-9-21(13-25)8-3-10-24(20(21)27)12-15-4-6-16(22)7-5-15/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYOKOYNXWRXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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